(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl
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Overview
Description
(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as phosphates, esters, and amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl typically involves multi-step organic reactions. One common method includes the esterification of octadeca-9,12-dienoic acid with glycerol to form the intermediate compound. This intermediate is then reacted with phosphoric acid and trimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with different functional groups
Scientific Research Applications
Chemistry
In chemistry, (2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, the compound is studied for its potential role in cell signaling and membrane dynamics due to its amphiphilic nature.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also participate in signaling pathways by modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phospholipids and amphiphilic molecules such as phosphatidylcholine and phosphatidylethanolamine.
Uniqueness
What sets (2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C44H81NO8P+ |
---|---|
Molecular Weight |
783.1 g/mol |
IUPAC Name |
2-[2,3-di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/p+1 |
InChI Key |
FVXDQWZBHIXIEJ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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